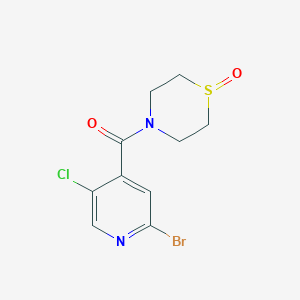
4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one, also known as BCT-100, is a compound that has gained attention in the scientific community due to its potential applications in various fields. It is a thiomorpholine-based compound that has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins that are involved in various cellular processes. This inhibition leads to a disruption in cellular function, which ultimately leads to the desired effect of the compound.
Biochemical and Physiological Effects
4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one has also been shown to have anti-microbial properties by disrupting the bacterial cell membrane.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one in lab experiments is its relatively simple synthesis method. It can be easily synthesized in large quantities, making it ideal for large-scale studies. Another advantage is its potential applications in various fields of scientific research. However, one limitation is the lack of information on its toxicity and side effects. Further studies are needed to determine its safety for use in humans.
Future Directions
There are many potential future directions for 4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one research. One direction is to further study its anti-cancer properties and potential applications in cancer treatment. Another direction is to study its anti-inflammatory properties and potential applications in treating various inflammatory diseases. Additionally, further studies are needed to determine its toxicity and safety for use in humans. Overall, 4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one has shown great potential in various fields of scientific research and is an exciting compound for future study.
Synthesis Methods
4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one is synthesized by reacting 2-bromo-5-chloropyridine-4-carbonyl chloride with thiomorpholine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases. 4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one has also been studied for its anti-microbial properties and has shown potential in treating bacterial infections.
properties
IUPAC Name |
(2-bromo-5-chloropyridin-4-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O2S/c11-9-5-7(8(12)6-13-9)10(15)14-1-3-17(16)4-2-14/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNPGPXXLTYJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCN1C(=O)C2=CC(=NC=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(Z)-(dimethylamino)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2560627.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2560628.png)
![2-(((6-Bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2560629.png)




![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one](/img/structure/B2560642.png)


![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2560645.png)
![3-ethyl-5-(furan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2560646.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2560649.png)
![tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate](/img/structure/B2560650.png)